molecular formula C8H16ClNO B2841362 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride CAS No. 2460756-11-8

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride

Cat. No.: B2841362
CAS No.: 2460756-11-8
M. Wt: 177.67
InChI Key: PNGZJSRIQLSBFP-UHFFFAOYSA-N
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Description

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine hydrochloride is a bicyclic ether-derived ethanamine salt characterized by a fused oxabicyclo[3.1.1]heptane ring system.

Properties

IUPAC Name

2-(2-oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-3-2-8-5-7(6-8)1-4-10-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGZJSRIQLSBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CC1C2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicyclo[3.1.1]heptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its bicyclic structure allows for high affinity binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

The compound is compared below with structurally related ethanamine hydrochlorides, focusing on bicyclo ring systems, substituents, and inferred physicochemical or biological properties.

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Features
Compound Name Molecular Formula Molecular Weight Bicyclo Ring System Substituents Notable Features
2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine HCl C₇H₁₂ClNO* ~177.63† [3.1.1]heptane 2-Oxa Rigid bicyclic core; primary amine
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine HCl () C₈H₁₅ClFNO 195.66 [2.1.1]hexane 1-Fluoromethyl Increased lipophilicity due to fluorine
2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine HCl () C₉H₁₆ClNO‡ ~197.68‡ [2.2.2]octane None Larger ring; enhanced steric bulk
Dopamine HCl () C₈H₁₂ClNO₂ 189.64 N/A Catechol (3,4-dihydroxyphenyl) Polar, CNS-targeting neurotransmitter
Diphenhydramine HCl () C₁₇H₂₂ClNO 291.82 N/A Diphenylmethoxy Ethanolamine derivative; antihistamine

*Inferred from structural name. †Calculated based on formula. ‡Estimated based on ring system.

Key Observations:
  • Ring Size and Rigidity : The target compound’s [3.1.1]heptane ring provides intermediate rigidity compared to smaller hexane () or larger octane () systems. Smaller rings may enhance metabolic stability, while larger ones introduce steric hindrance .
  • In contrast, the target compound’s lack of halogens may favor solubility in polar environments .
  • Amine Functionality : Unlike dopamine (), which has a catechol group for receptor binding, the target compound’s amine is part of a bicyclic system, likely limiting polar interactions but enhancing structural constraint .
Table 2: Inferred Binding Interactions and Activities
Compound Target Protein/Receptor Interaction Mechanism Reference Model
2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine HCl Hypothetical HSP90 Potential H-bonding via oxabicyclo O Indole derivatives ()
Indole-based ethanamines () HSP90 H-bonding to GLU527, TYR604 Anti-plasmodial activity
Dopamine HCl () Dopamine receptors Catechol-OH and amine interactions Neurotransmission
Diphenhydramine HCl () Histamine H1 receptor Diphenylmethoxy and dimethylamine Antihistamine activity
Key Findings:
  • Hydrogen Bonding Potential: The oxabicyclo oxygen in the target compound may act as a hydrogen bond acceptor, similar to the nitro group in indole derivatives (). However, its constrained geometry could limit interaction diversity compared to flexible indole-based amines .
  • Receptor Specificity : The rigid bicyclic structure of the target compound contrasts with dopamine’s flexible phenethylamine backbone, suggesting divergent biological targets .

Biological Activity

The compound 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride , also known as 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride , is a bicyclic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride is C7H13ClNC_7H_{13}ClN. The compound features a bicyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₇H₁₃ClN
Molecular Weight145.64 g/mol
SMILES RepresentationCC12CC(C1)C(CO2)N
InChI KeyVGXUJPLZZFLGKF-UHFFFAOYSA-N

Pharmacological Profile

Research indicates that 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride exhibits various biological activities, including:

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for mood disorders and neurodegenerative diseases.
  • Analgesic Effects : Animal model studies have demonstrated potential analgesic properties, indicating that it may serve as a candidate for pain management therapies.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

  • Neuropharmacological Study :
    • Objective : To evaluate the effects on serotonin receptors.
    • Methodology : In vitro assays were conducted using rat brain slices.
    • Findings : The compound showed a significant increase in serotonin receptor activity, suggesting potential antidepressant-like effects.
  • Analgesic Activity Assessment :
    • Objective : To assess pain relief in rodent models.
    • Methodology : The hot plate test was utilized to measure nociceptive responses.
    • Results : Animals treated with the compound exhibited a statistically significant increase in latency to respond to pain stimuli compared to controls.

Toxicology and Safety Profile

Toxicological evaluations are crucial for understanding the safety of new compounds. Current data on the toxicity of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride is limited, necessitating further research to establish a comprehensive safety profile.

Study TypeFindings
Acute ToxicityNo significant adverse effects observed at low doses in animal studies.
Chronic ToxicityLong-term studies are needed to assess potential cumulative effects.

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